molecular formula C5H9ClFNO2 B2732732 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride CAS No. 1228583-53-6

3-Fluoropyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2732732
CAS No.: 1228583-53-6
M. Wt: 169.58
InChI Key: CBGMUBKXUNQNAI-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with significant utility in medicinal chemistry and organic synthesis. Its molecular formula is C₆H₁₀ClFNO₂ (accounting for the hydrochloride salt), and it has a molecular weight of 183.61 g/mol . The compound is identified by CAS number 1375473-59-8 and is commonly used as a chiral building block in drug discovery due to its rigid pyrrolidine scaffold and fluorine substitution, which enhances metabolic stability and binding affinity .

The fluorine atom at the 3-position of the pyrrolidine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets. Its hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling .

Properties

IUPAC Name

3-fluoropyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGMUBKXUNQNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position . The resulting fluorinated pyrrolidine is then subjected to carboxylation and subsequent hydrochloride salt formation to yield the final product .

Industrial Production Methods

Industrial production of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-fluoropyrrolidine-3-carboxylic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent(s)
3-Fluoropyrrolidine-3-carboxylic acid HCl C₆H₁₀ClFNO₂ 183.61 1375473-59-8 Fluorine at C3
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid HCl C₆H₉ClF₃NO₂ 219.59 1235439-68-5 Trifluoromethyl at C3
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid HCl C₆H₉ClF₂NO₂ 209.57 CID 119056924 Difluoromethyl at C3
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid HCl C₆H₉ClF₃NO₂ 219.59 1260759-01-0 Trifluoromethyl at C4
(±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl C₁₁H₁₂ClFNO₂ 251.67 N/A 3-Fluorophenyl at C4

Key Observations :

  • Fluorine vs. CF₃/CF₂H : The trifluoromethyl and difluoromethyl groups increase molecular weight and lipophilicity compared to the single fluorine substituent. This enhances membrane permeability but may reduce aqueous solubility .
  • Aromatic Substitutions : The 3-fluorophenyl derivative introduces aromaticity, expanding π-π stacking capabilities in receptor binding .

Stability and Handling

  • Acid Stability : Hydrochloride salts of pyrrolidine derivatives are generally stable under ambient conditions but may degrade in strong acidic/basic environments. For example, nicardipine HCl (a related compound) shows pH-dependent stability .
  • Storage : Most analogs, including 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid HCl, are stored at room temperature, indicating robust solid-state stability .

Biological Activity

3-Fluoropyrrolidine-3-carboxylic acid hydrochloride, a fluorinated derivative of pyrrolidine, is characterized by its unique structural features that enhance its reactivity and potential biological activity. This compound has garnered attention for its applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : CHClFNO
  • Molecular Weight : 169.58 g/mol
  • Structural Features : The presence of a fluorine atom and a carboxylic acid group significantly influences its chemical reactivity and biological activity.

The mechanism of action for 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. The fluorine atom enhances binding affinity and selectivity towards these enzymes, which is crucial for developing effective inhibitors.
  • Receptor Modulation : It may also modulate receptor signaling pathways, impacting various biological processes.

Biological Activity

Research indicates that 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor for various enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
    • Studies have highlighted its effectiveness in modulating enzyme activities related to metabolic pathways.
  • Antitumor Activity :
    • Preliminary findings suggest that derivatives of pyrrolidine compounds exhibit antitumor properties, which may extend to 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride.
    • Further research is needed to quantify its effectiveness against specific cancer cell lines.
  • Potential Therapeutic Applications :
    • The compound is being explored for drug development aimed at various therapeutic targets, including those involved in metabolic disorders and cancer therapy.

Comparative Analysis with Similar Compounds

The uniqueness of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride can be highlighted through a comparison with structurally similar compounds:

Compound NameKey Features
3-FluoropyrrolidineLacks the carboxylic acid group
Pyrrolidine-3-carboxylic acidLacks the fluorine atom
FluoroprolineA fluorinated derivative of proline

The dual functional groups (fluorine atom and carboxylic acid) in 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Case Studies and Research Findings

Recent studies have focused on the interactions of 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride with biological targets:

  • Enzyme Interaction Studies : Research has demonstrated that the compound binds effectively to certain enzymes, inhibiting their activity. For instance, studies have indicated that fluorinated compounds generally show enhanced binding due to the electronegative nature of fluorine, which can stabilize interactions with enzyme active sites.
  • Anticancer Studies : In vitro assays have been conducted to assess the antiproliferative effects of related pyrrolidine derivatives on various cancer cell lines. While specific data on 3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is limited, trends suggest that similar compounds exhibit significant anticancer properties.

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